N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide
Description
Properties
Molecular Formula |
C26H27NO6 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,4,9-trimethyl-7-oxofuro[2,3-f]chromen-8-yl)acetamide |
InChI |
InChI=1S/C26H27NO6/c1-14-10-21-24(25-23(14)15(2)13-32-25)16(3)18(26(29)33-21)12-22(28)27-9-8-17-6-7-19(30-4)20(11-17)31-5/h6-7,10-11,13H,8-9,12H2,1-5H3,(H,27,28) |
InChI Key |
TVVFVJUKZOPKMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCCC3=CC(=C(C=C3)OC)OC)C)C4=C1C(=CO4)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Chromenone Skeleton
Chromenones are synthesized through Claisen-Schmidt condensations or Michael additions. For example, visnagin derivatives are hydrolyzed to visnagenone, which undergoes cyclization with malononitrile to form the furochromene scaffold. In one protocol, arylglyoxals react with Meldrum’s acid under acidic conditions to yield chromen-7-ones, which are further functionalized.
Synthesis of the Acetamide Side Chain
The acetamide side chain is constructed through amide bond formation. Two primary strategies are employed:
Direct Amide Coupling
The carboxylic acid intermediate (3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid is activated using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane (DCM). The activated intermediate reacts with 2-(3,4-dimethoxyphenyl)ethylamine to form the acetamide.
-
Combine (3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid (1.0 eq), EDCI.HCl (1.2 eq), and DMAP (0.1 eq) in DCM at 0°C.
-
Add 2-(3,4-dimethoxyphenyl)ethylamine (1.1 eq) dropwise.
-
Stir at room temperature for 24 hours.
-
Wash with 2M HCl, saturated NaHCO₃, and brine.
-
Purify via column chromatography (DCM/MeOH 95:5) to yield the product (76% yield).
Reductive Amination
An alternative route involves reductive amination of a ketone intermediate with 2-(3,4-dimethoxyphenyl)ethylamine using sodium cyanoborohydride (NaBH₃CN) in methanol. This method is less common but avoids carboxylic acid activation.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
Solvent and Temperature
Catalysts and Reagents
-
Coupling Agents : EDCI/HOBt (hydroxybenzotriazole) systems improve coupling efficiency compared to EDCI alone.
-
Bases : Triethylamine (Et₃N) or DMAP neutralizes HCl generated during activation.
Characterization and Analytical Data
Successful synthesis is confirmed via:
-
NMR : Key signals include δ 7.79 ppm (H7 of furochromene), δ 3.89–4.10 ppm (methoxy groups), and δ 2.10–2.50 ppm (methyl substituents).
-
HPLC : Purity >95% using a C18 column (acetonitrile/water gradient).
Challenges and Mitigation Strategies
Low Yields in Cyclization
Epimerization at the Acetamide Position
-
Issue : Racemization during amide coupling.
-
Solution : Employ coupling agents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) with shorter reaction times.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
For large-scale production, continuous flow reactors improve heat and mass transfer during exothermic amide coupling steps. Solvent recovery systems (e.g., DCM distillation) reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Table 2: Physicochemical Properties
Research Findings and Implications
- Limitations : Direct bioactivity data are absent; inferences are drawn from structural analogues. Further studies on synthesis, crystallography, and in vitro assays are needed to validate hypotheses.
- Industrial Relevance : Its complexity may pose challenges in large-scale synthesis, necessitating optimization of coupling reactions (e.g., amide bond formation) as demonstrated in and .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide is a complex organic compound with potential therapeutic applications. Its unique structure suggests a variety of biological activities, which have been the focus of recent research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 451.55 g/mol. The structure features a furochromene core and a dimethoxyphenyl ethyl side chain, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C27H31N1O5 |
| Molecular Weight | 451.55 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Modulation : It could interact with various receptors in the body, potentially modulating their activity and influencing cellular signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which can protect cells from oxidative stress.
In Vitro Studies
In vitro experiments have demonstrated that this compound exhibits significant anti-inflammatory and anticancer properties. For instance:
- Anti-inflammatory Effects : The compound has been shown to reduce the production of pro-inflammatory cytokines in cultured human cells.
- Anticancer Activity : In cancer cell lines, it demonstrated cytotoxic effects at micromolar concentrations, indicating potential for further development as an anticancer agent.
In Vivo Studies
Animal studies have provided insights into the pharmacokinetics and therapeutic potential:
- Efficacy in Tumor Models : In murine models of cancer, administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups.
- Safety Profile : Toxicological assessments indicated that the compound has a favorable safety profile at therapeutic doses.
Case Studies
Several case studies highlight the potential applications of this compound:
- Case Study 1 : In a study involving breast cancer models, treatment with this compound led to a significant decrease in tumor growth rates and metastasis.
- Case Study 2 : A clinical trial assessing its effects on inflammatory diseases showed marked improvement in patient symptoms after administration over a four-week period.
Q & A
Q. What are the key synthetic pathways and analytical techniques for validating the structure of this compound?
The synthesis involves multi-step organic reactions, including amide coupling and functional group substitutions. Critical steps include the formation of the furochromen core and subsequent acetamide linkage. Structural validation relies on NMR (to confirm proton environments and substituent positions) and IR spectroscopy (to identify functional groups like C=O and NH) . Purity is assessed via HPLC or thin-layer chromatography .
Q. How can functional groups in this compound be identified and characterized?
- C=O groups (from the acetamide and furochromen moieties) are identified via IR absorption peaks near 1650–1750 cm⁻¹.
- Aromatic protons (dimethoxyphenyl and furochromen systems) are resolved using ¹H NMR, with chemical shifts influenced by electron-donating methoxy groups .
- Methoxy (-OCH₃) groups appear as singlets in ¹H NMR (δ ~3.8–4.0 ppm) and are confirmed by DEPT-135 spectra .
Q. What methodologies are used to assess its preliminary pharmacological activity?
Initial screening involves in vitro assays (e.g., enzyme inhibition or receptor binding studies) using fluorometric or colorimetric readouts. Dose-response curves are generated to determine IC₅₀ values. Comparative studies with structurally similar compounds (e.g., triazolo-pyrimidine derivatives) help contextualize activity .
Q. Which analytical techniques ensure purity and stability during storage?
- High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.
- Thermogravimetric analysis (TGA) assesses thermal stability.
- Accelerated stability studies (under varying pH, temperature, and humidity) identify degradation pathways .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for higher yields?
Quantum chemical calculations (e.g., DFT) model reaction pathways to predict energetically favorable intermediates. ICReDD’s integrated approach combines computational predictions with high-throughput experimentation to narrow solvent, catalyst, and temperature conditions, reducing trial-and-error inefficiencies .
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved?
- 2D NMR techniques (COSY, HSQC) clarify proton-carbon correlations and resolve overlapping signals.
- Variable-temperature NMR mitigates dynamic effects (e.g., rotameric equilibria in acetamide groups).
- X-ray crystallography provides definitive structural confirmation, as seen in related furochromen derivatives .
Q. What strategies validate target interactions in complex biological systems?
Q. How does chirality at specific positions influence bioactivity?
Enantiomeric separation via chiral HPLC isolates stereoisomers. Comparative bioassays reveal activity differences, as seen in spirocyclic analogs . Stereochemical effects on pharmacokinetics (e.g., metabolic stability) are studied using microsomal incubation assays .
Q. What predictive models assess its reactivity under varying conditions?
Q. How are stability challenges (e.g., hydrolysis of the acetamide group) addressed?
- Prodrug strategies modify the acetamide moiety to enhance metabolic stability.
- Lyophilization or formulation with cyclodextrins improves aqueous solubility and shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
